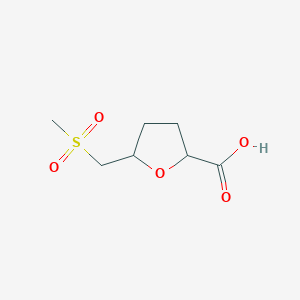
5-(Methanesulfonylmethyl)oxolane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methanesulfonylmethyl)oxolane-2-carboxylic acid is a chemical compound with the molecular formula C₇H₁₂O₅S and a molecular weight of 208.23 g/mol . This compound is known for its unique chemical properties and versatility, making it valuable in various scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methanesulfonylmethyl)oxolane-2-carboxylic acid typically involves the reaction of oxolane derivatives with methanesulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities . Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-(Methanesulfonylmethyl)oxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted oxolane derivatives.
Aplicaciones Científicas De Investigación
5-(Methanesulfonylmethyl)oxolane-2-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(Methanesulfonylmethyl)oxolane-2-carboxylic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes or other biomolecules . This interaction can modulate the activity of enzymes or disrupt biological pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Methanesulfonylmethyl)oxolane-2-carboxylic acid methyl ester .
- 5-(Methanesulfonylmethyl)oxolane-2-carboxamide .
Uniqueness
This compound is unique due to its specific combination of the oxolane ring and methanesulfonyl group, which imparts distinct chemical reactivity and biological activity . This makes it a valuable compound for various applications that similar compounds may not be suitable for .
Propiedades
Número CAS |
1240528-04-4 |
|---|---|
Fórmula molecular |
C7H12O5S |
Peso molecular |
208.23 g/mol |
Nombre IUPAC |
5-(methylsulfonylmethyl)oxolane-2-carboxylic acid |
InChI |
InChI=1S/C7H12O5S/c1-13(10,11)4-5-2-3-6(12-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |
Clave InChI |
PDPDZOOAVRIGCC-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CC1CCC(O1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclobutan-1-ol](/img/structure/B13172658.png)
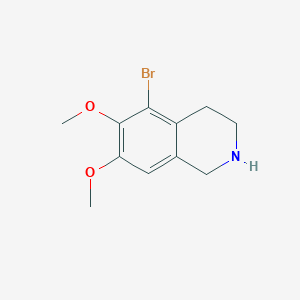
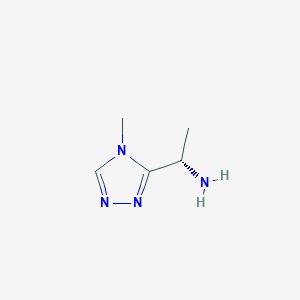
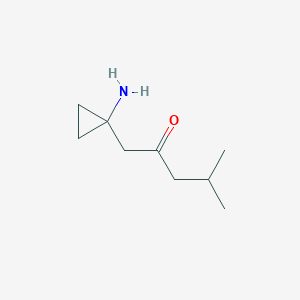
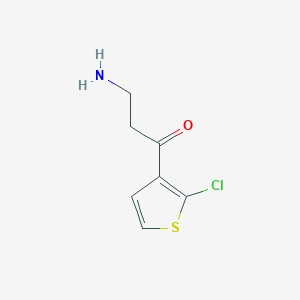
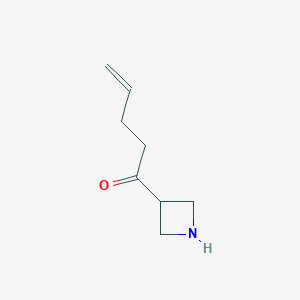
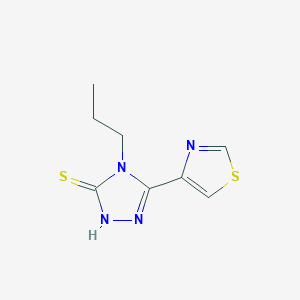
![5-[(2-Methylphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13172710.png)
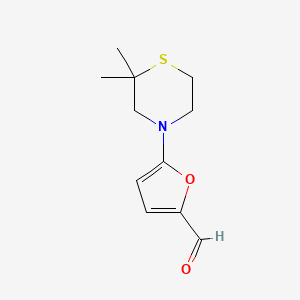
![(4AR,6S,7R,8R,8aS)-6-(allyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13172725.png)
![({[2-(Chloromethyl)pentyl]oxy}methyl)benzene](/img/structure/B13172734.png)
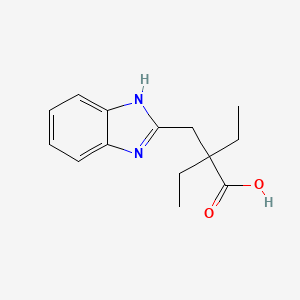
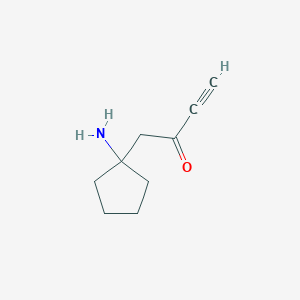
![3-{[(Pyridin-3-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13172759.png)
